molecular formula C20H13F5N2O2 B4704689 2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide

2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide

Cat. No. B4704689
M. Wt: 408.3 g/mol
InChI Key: WOAQAEQHWLWHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and biotechnology.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the mitochondrial membrane potential and activating caspase enzymes. In plants, this compound has been shown to inhibit the activity of photosystem II, a protein complex involved in photosynthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In plants, this compound has been shown to inhibit photosynthesis and cause chlorosis, or yellowing of the leaves. This compound has also been shown to have antioxidant properties and can scavenge free radicals in cells.

Advantages and Limitations for Lab Experiments

2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. This compound is also relatively easy to synthesize and can be produced in large quantities. However, this compound also has some limitations for lab experiments, including its toxicity, which can make it difficult to work with at high concentrations. This compound also has limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide. In the field of medicine, this compound is being studied as a potential treatment for various types of cancer, and further studies are needed to determine its efficacy and safety. In agriculture, this compound is being studied as a potential herbicide and fungicide, and further studies are needed to determine its effectiveness and environmental impact. In biotechnology, this compound is being studied as a potential tool for labeling and imaging biological molecules, and further studies are needed to optimize its use in this application. Overall, this compound has significant potential for various fields of scientific research, and further studies are needed to fully understand its properties and applications.

Scientific Research Applications

2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anticancer properties and is being studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. In agriculture, this compound is being studied as a potential herbicide and fungicide due to its ability to inhibit the growth of certain plants and fungi. In biotechnology, this compound is being studied as a potential tool for labeling and imaging biological molecules.

properties

IUPAC Name

2-hydroxy-N'-(2,3,4,5,6-pentafluorophenyl)-2,2-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F5N2O2/c21-13-14(22)16(24)18(17(25)15(13)23)26-27-19(28)20(29,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,26,29H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAQAEQHWLWHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC3=C(C(=C(C(=C3F)F)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide
Reactant of Route 3
Reactant of Route 3
2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide
Reactant of Route 4
Reactant of Route 4
2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide
Reactant of Route 5
2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide
Reactant of Route 6
2-hydroxy-N'-(pentafluorophenyl)-2,2-diphenylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.